Cas no 35543-30-7 (2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one)
2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-chloro-1-(2,4,6-trimethoxyphenyl)-
- 2-chloro-1-(2,4,6-trimethoxyphenyl)ethanone
- 2-Chlor-1-(2,4,6-trimethoxy-phenyl)-aethanon
- 2-chloro-1-(2,4,6-trimethoxy-phenyl)-ethanone
- T0518-0638
- 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one
- SR-01000044617
- 35543-30-7
- SR-01000044617-1
- SCHEMBL827858
- Z56926565
- DTXSID70368700
- AKOS008029823
- EN300-06454
-
- Inchi: 1S/C11H13ClO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3
- InChI Key: FGJFFNYREINBNT-UHFFFAOYSA-N
- SMILES: ClCC(C1C(=CC(=CC=1OC)OC)OC)=O
Computed Properties
- Exact Mass: 244.05000
- Monoisotopic Mass: 244.0502366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76000
- LogP: 2.13390
2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one
Introduction to 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one (CAS No. 35543-30-7)
2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 35543-30-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a chlorinated acetylbenzene core substituted with three methoxy groups at the ortho and para positions, exhibits a unique set of chemical properties that make it valuable in various synthetic applications. The structural motif of this compound, particularly the combination of a chloro group and methoxy-substituted aromatic ring, contributes to its reactivity and potential utility in the development of novel chemical entities.
The synthesis of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one typically involves the chlorination of an acetyl derivative followed by functional group manipulation to introduce the methoxy groups. This process requires careful control of reaction conditions to ensure high yield and purity. The presence of the chloro substituent enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, while the methoxy groups provide electronic stabilization and influence the overall reactivity of the molecule.
Recent advancements in synthetic methodologies have highlighted the utility of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one as an intermediate in the construction of more complex molecular architectures. For instance, its ability to undergo condensation reactions with amines or hydrazines has been exploited in the synthesis of heterocyclic compounds, which are widely studied for their biological activity. The methoxy-substituted aromatic ring also serves as a scaffold for further derivatization, allowing chemists to tailor properties such as solubility, lipophilicity, and metabolic stability.
In the context of pharmaceutical research, 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one has garnered attention due to its potential role as a precursor in drug discovery programs. The structural features present in this compound are often associated with molecules that exhibit pharmacological activity. For example, derivatives of acetylbenzenes have been investigated for their effects on enzymes and receptors involved in various disease pathways. The methoxy groups contribute to hydrophobic interactions with biological targets, while the chloro group can participate in hydrogen bonding or coordinate with metal ions depending on the molecular environment.
The compound's versatility extends to its application in materials science and agrochemicals. In materials science, derivatives of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one have been explored for their potential use as monomers or intermediates in polymer synthesis. The aromatic ring and functional groups can influence polymer properties such as thermal stability and mechanical strength. Similarly, in agrochemical research, this compound has been studied for its role in synthesizing novel pesticides or herbicides that target specific biological pathways in plants or pests.
One notable area where 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one has seen recent interest is in the development of catalysts for organic transformations. The combination of electron-withdrawing and electron-donating groups on its aromatic ring can make it an effective ligand or co-catalyst in various reactions. For instance, transition metal complexes incorporating this moiety have been reported to enhance reaction rates and selectivity in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These advances underscore the importance of carefully designed molecular frameworks in catalysis.
The biological activity of 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one and its derivatives has also been a focus of computational studies. Molecular modeling techniques have been employed to predict how modifications to its structure might affect its interaction with biological targets. These studies often involve docking simulations where virtual screening is used to identify potential binding modes within protein active sites. Such computational approaches complement experimental efforts by providing rapid assessments of molecular interactions and guiding synthetic strategies toward more active compounds.
The environmental impact of synthesizing and using 2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one is another consideration that has gained traction in recent years. Green chemistry principles emphasize minimizing waste and hazardous byproducts throughout synthetic processes. Researchers are exploring alternative methodologies that utilize renewable feedstocks or catalytic systems that improve atom economy. Such efforts not only reduce environmental burdens but also enhance cost-effectiveness by reducing resource consumption.
In conclusion,2-chloro-1-(2,4,6-trimethoxyphenyl)ethan-1-one (CAS No. 35543-30-7) represents a versatile building block with applications spanning pharmaceuticals、materials science、and agrochemicals。 Its unique structural features enable diverse synthetic transformations,making it valuable for constructing complex molecules。 Ongoing research continues to uncover new ways to leverage this compound's potential,both through experimental synthesis and computational modeling。 As our understanding grows,so too does the appreciation for how carefully designed molecular architectures can drive innovation across multiple scientific disciplines。
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